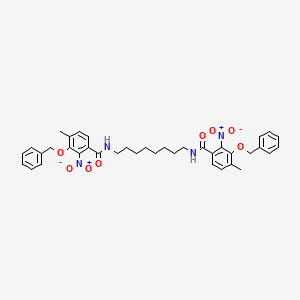
N,N'-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide): is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an octane-1,8-diyl linker connecting two benzamide groups, each substituted with benzyloxy, methyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) typically involves a multi-step process:
Formation of Intermediate Benzamides: The initial step involves the synthesis of 3-(benzyloxy)-4-methyl-2-nitrobenzoic acid. This can be achieved through nitration of 3-(benzyloxy)-4-methylbenzoic acid using a mixture of concentrated nitric and sulfuric acids.
Amidation Reaction: The intermediate benzoic acid is then converted to the corresponding benzamide by reacting with octane-1,8-diamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Reduction: Formation of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-aminobenzamide).
Substitution: Formation of derivatives with substituted benzyloxy groups.
Oxidation: Formation of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-carboxy-2-nitrobenzamide).
科学的研究の応用
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel materials and complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced polymers and materials with specific functional properties.
作用機序
The mechanism of action of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.
類似化合物との比較
Similar Compounds
N,N’-(Octane-1,8-diyl)bis(3-phenylpropanamide): A structurally similar compound with phenyl groups instead of benzyloxy groups.
N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide): Similar structure with a shorter hexane linker.
Uniqueness
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) is unique due to its specific combination of functional groups and linker length, which confer distinct chemical properties and potential applications. The presence of benzyloxy, methyl, and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
特性
CAS番号 |
85513-26-4 |
|---|---|
分子式 |
C38H42N4O8 |
分子量 |
682.8 g/mol |
IUPAC名 |
4-methyl-N-[8-[(4-methyl-2-nitro-3-phenylmethoxybenzoyl)amino]octyl]-2-nitro-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C38H42N4O8/c1-27-19-21-31(33(41(45)46)35(27)49-25-29-15-9-7-10-16-29)37(43)39-23-13-5-3-4-6-14-24-40-38(44)32-22-20-28(2)36(34(32)42(47)48)50-26-30-17-11-8-12-18-30/h7-12,15-22H,3-6,13-14,23-26H2,1-2H3,(H,39,43)(H,40,44) |
InChIキー |
PIRRNBLBMNFGIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)OCC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
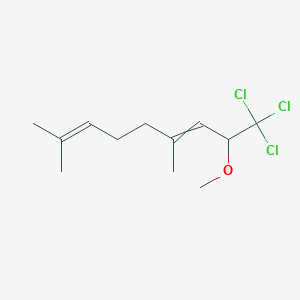
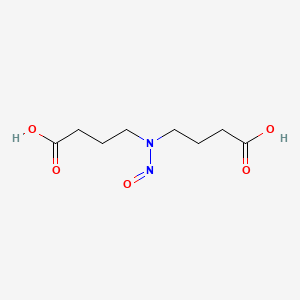
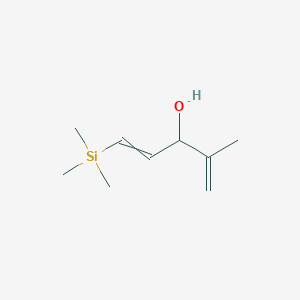
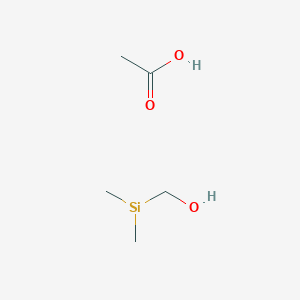
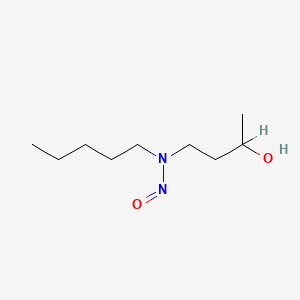
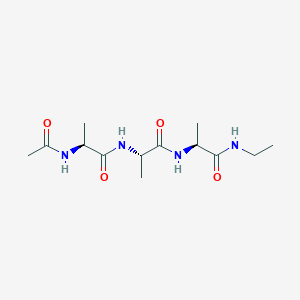
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)

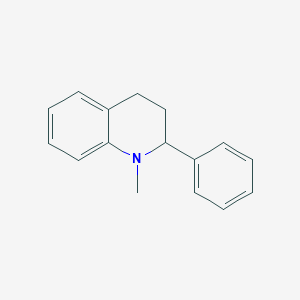
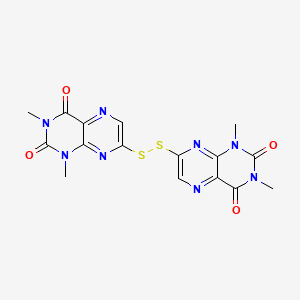
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

